molecular formula C16H40N4Ti B1584087 Tetrakis(diethylamido)titanium(IV) CAS No. 4419-47-0

Tetrakis(diethylamido)titanium(IV)

Cat. No. B1584087
CAS RN: 4419-47-0
M. Wt: 336.38 g/mol
InChI Key: VJDVOZLYDLHLSM-UHFFFAOYSA-N
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Patent
US05312938

Procedure details

The same apparatus described in Step (1) of Example B is used in this procedure. The 250 mL dropping funnel is charged with 50 mL of toluene and titanium tetrachloride, 7.7 mL (75 mmole), and added to the solution of lithium diethylamide which is chilled to -78° C. over the course of 30 minutes. The mixture is warmed to room temperature then refluxed two hours. All volatiles are removed under vacuum and the residue is extracted twice with 100 mL portions of hexane and filtered from the lithium salts. The combined extracts are reduced in solvent volume then transferred to a small scale distillation apparatus. The complex titanium tetrakis(diethylamide) is distilled from the mixture at 103°-105° C. (0.025 mm Hg) to give approximately 8 g as an orange liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Ti:1](Cl)(Cl)(Cl)Cl.[CH2:6]([N-:8][CH2:9][CH3:10])[CH3:7].[Li+]>C1(C)C=CC=CC=1>[CH2:6]([N-:8][CH2:9][CH3:10])[CH3:7].[CH2:6]([N-:8][CH2:9][CH3:10])[CH3:7].[CH2:6]([N-:8][CH2:9][CH3:10])[CH3:7].[CH2:6]([N-:8][CH2:9][CH3:10])[CH3:7].[Ti+4:1] |f:1.2,4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[N-]CC.[Li+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is warmed to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
then refluxed two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
All volatiles are removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted twice with 100 mL portions of hexane
FILTRATION
Type
FILTRATION
Details
filtered from the lithium salts
DISTILLATION
Type
DISTILLATION
Details
then transferred to a small scale distillation apparatus
DISTILLATION
Type
DISTILLATION
Details
The complex titanium tetrakis(diethylamide) is distilled from the mixture at 103°-105° C. (0.025 mm Hg)
CUSTOM
Type
CUSTOM
Details
to give approximately 8 g as an orange liquid

Outcomes

Product
Name
Type
Smiles
C(C)[N-]CC.C(C)[N-]CC.C(C)[N-]CC.C(C)[N-]CC.[Ti+4]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.